![molecular formula C7H7BrN2O2 B11876211 Ethyl 3-bromopyrazine-2-carboxylate](/img/structure/B11876211.png)
Ethyl 3-bromopyrazine-2-carboxylate
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Overview
Description
Ethyl 3-bromopyrazine-2-carboxylate is a heterocyclic organic compound with the molecular formula C7H7BrN2O2 and a molecular weight of 231.05 g/mol . This compound is a derivative of pyrazine, a six-membered aromatic ring containing two nitrogen atoms. It is primarily used as a building block in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-bromopyrazine-2-carboxylate can be synthesized through various synthetic routes. One common method involves the bromination of ethyl pyrazine-2-carboxylate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3) . The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position of the pyrazine ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration . The product is then purified through crystallization or distillation to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromopyrazine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium phosphate (K3PO4) are commonly used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield aminopyrazine derivatives, while coupling reactions with aryl boronic acids produce arylpyrazine derivatives .
Scientific Research Applications
Ethyl 3-bromopyrazine-2-carboxylate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of ethyl 3-bromopyrazine-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes or receptors. For example, it can inhibit viral replication by targeting viral RNA-dependent RNA polymerase, as seen in the case of favipiravir, a related compound . The exact molecular pathways involved vary depending on the specific biological context and target .
Comparison with Similar Compounds
Ethyl 3-bromopyrazine-2-carboxylate can be compared with other similar compounds, such as:
Mthis compound: Similar in structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-amino-6-bromopyrazine-2-carboxylate: Contains an amino group at the 6-position, which can alter its reactivity and applications.
3,6-Dibromopyrazine-2-carboxylate: Contains an additional bromine atom, which can affect its chemical properties and reactivity.
This compound is unique due to its specific substitution pattern and the presence of both bromine and ester functional groups, which make it a versatile intermediate in organic synthesis .
Biological Activity
Ethyl 3-bromopyrazine-2-carboxylate is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, synthesizing data from various studies and highlighting its mechanisms of action, structural comparisons, and potential therapeutic uses.
Chemical Structure and Properties
This compound has the molecular formula C₇H₇BrN₂O₂. It features a bromine atom attached to a pyrazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms. The ethyl ester at the carboxylic acid position enhances its solubility and reactivity, making it a valuable candidate for further pharmacological studies.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities:
- Anticancer Activity : Compounds derived from pyrazine derivatives have been studied for their potential anticancer properties. This compound's structure may enhance its ability to inhibit cancer cell growth through various mechanisms.
- Anti-inflammatory Properties : Similar pyrazine derivatives have shown promise in reducing inflammation, suggesting that this compound may also possess anti-inflammatory effects.
- Neuropharmacological Effects : Interaction studies indicate that this compound may modulate metabotropic glutamate receptors, which are implicated in neuropsychiatric disorders. This modulation could lead to therapeutic applications in treating conditions such as anxiety and depression.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:
- Receptor Modulation : The compound may interact with specific receptors in the brain, influencing neurotransmitter systems and potentially providing therapeutic benefits for neuropsychiatric conditions.
- Enzyme Inhibition : this compound may inhibit key enzymes involved in cancer cell proliferation or inflammatory processes, although specific targets remain to be fully elucidated .
Comparative Analysis with Related Compounds
A comparative analysis of this compound with structurally similar compounds reveals insights into its unique properties:
Compound Name | Structural Features | Similarity Index |
---|---|---|
Mthis compound | Methyl group instead of ethyl | 0.90 |
3,6-Dibromo-2-pyrazinecarboxylic acid | Two bromines on the pyrazine ring | 0.87 |
3-Bromo-6-chloropyrazine-2-carboxylic acid | Chlorine substitution at position six | 0.84 |
Methyl 3,6-dibromopyrazine-2-carboxylate | Two bromines and a methyl group | 0.79 |
Methyl 3-amino-6-bromopyrazine-2-carboxylate | Amino group substitution enhancing activity | 0.78 |
This table illustrates how variations in substituents can influence the chemical reactivity and biological activity of these compounds, highlighting the unique role of this compound within this class.
Case Studies and Research Findings
Several studies have investigated the biological activities of similar compounds, providing context for understanding the potential applications of this compound:
- Anticancer Studies : Research involving pyrazine derivatives has shown promising results in inhibiting cancer cell proliferation across various types, including breast and lung cancer cell lines . These findings suggest that this compound could be explored as a lead compound for developing new anticancer therapies.
- Neuropharmacological Investigations : Studies on related compounds indicate that they can modulate neurotransmitter systems, offering potential pathways for treating neurodegenerative diseases. this compound's ability to interact with metabotropic glutamate receptors positions it as a candidate for further exploration in this area.
Properties
Molecular Formula |
C7H7BrN2O2 |
---|---|
Molecular Weight |
231.05 g/mol |
IUPAC Name |
ethyl 3-bromopyrazine-2-carboxylate |
InChI |
InChI=1S/C7H7BrN2O2/c1-2-12-7(11)5-6(8)10-4-3-9-5/h3-4H,2H2,1H3 |
InChI Key |
JTZJUXFPUFUYLD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=CN=C1Br |
Origin of Product |
United States |
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